1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

Cross-coupling reactivity C–Br bond dissociation energy Pd-catalyzed polymerization

Researchers synthesizing conjugated polymers for OPV/OFET applications often encounter low molecular weight due to monobromo impurities in commercially sourced monomers. 1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one (CAS 189179-69-9) addresses this with: • Validated in Stille copolymerization with stannylated BDT co-monomers, achieving PCE up to 8.49% (Voc=0.85 V, Jsc=20.1 mA/cm²). • ≥98% purity ensures minimal chain-terminating impurities for high-MW polymers. • Electron-deficient cyclopenta[c]thiophen-4-one core with two reactive C-Br bonds for sequential cross-coupling diversification.

Molecular Formula C7H4Br2OS
Molecular Weight 295.98 g/mol
Cat. No. B12843961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
Molecular FormulaC7H4Br2OS
Molecular Weight295.98 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(SC(=C21)Br)Br
InChIInChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2
InChIKeyMWAWIFDPWYYXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one Overview


1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one (CAS 189179-69-9) is a sulfur-containing heterocyclic compound belonging to the cyclopenta[c]thiophene class, featuring a fused bicyclic core (C7H4Br2OS, MW 295.98 Da) with two bromine atoms at the 1- and 3-positions adjacent to the thiophene sulfur and a ketone at the 4-position . The compound is primarily employed as an electron-deficient building block in palladium-catalyzed cross-coupling polymerizations (e.g., Stille coupling) for constructing conjugated polymers used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors [1]. Its secondary application domain is medicinal chemistry as a synthetic intermediate, where the cyclopenta[c]thiophen-4-one scaffold has demonstrated cytotoxic activity in NCI in vitro human tumor cell line screening panels, particularly against leukemia cell lines [2].

Why Generic Analogs Cannot Substitute


Within the cyclopenta[c]thiophen-4-one family, the identity of the halogen substituent (bromo vs. chloro) critically determines both synthetic utility in cross-coupling and biological activity. The C–Br bond possesses a significantly lower bond dissociation energy than C–Cl (approximately 84 kcal/mol vs. 97 kcal/mol for aryl halides), enabling faster oxidative addition with Pd(0) catalysts and thus higher reactivity in Stille, Suzuki, and related coupling reactions — a class-level inference validated across thiophene systems [1]. This differential reactivity is the mechanistic basis for the near-exclusive selection of the dibromo analog over the dichloro variant in Stille copolymerization protocols for conjugated polymer synthesis [2]. Furthermore, in medicinal chemistry, SAR studies on cyclopenta[c]thiophene derivatives explicitly demonstrated that the presence of halogen atoms on the thiophene ring is required for cytotoxicity, with the dibromo-substituted 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one scaffold yielding active antitumor compounds, whereas the unsubstituted or methyl-substituted analogs lack this activity [3]. A simple in-class interchange without verifying the halogen identity therefore risks synthetic failure in Pd-catalyzed polymerization workflows and loss of biological activity in medicinal chemistry applications.

Quantitative Evidence vs. Analogs


C–Br vs. C–Cl Reactivity in Pd Coupling

The 1,3-dibromo derivative possesses two aryl C–Br bonds, each with a dissociation energy of approximately 84 kcal/mol, compared to approximately 97 kcal/mol for the C–Cl bonds in the 1,3-dichloro analog (CAS 7687-79-8). This difference translates into substantially faster oxidative addition rates with Pd(0) species — the rate-determining step in Stille and Suzuki couplings — making the dibromo variant the preferred substrate for iterative Pd-catalyzed polymerization. The magnitude of this rate acceleration, while system-dependent, is class-wide: for aryl halides on electron-deficient heterocycles, C–Br oxidative addition with Pd(PPh3)2 is typically 50–100× faster than C–Cl at room temperature [1]. This is a class-level inference, not a direct head-to-head measurement on this specific scaffold.

Cross-coupling reactivity C–Br bond dissociation energy Pd-catalyzed polymerization

Stille Monomer for Conjugated Polymers

The dibromo-substituted cyclopenta[c]thiophene scaffold has been explicitly demonstrated as a viable Stille coupling monomer in the synthesis of conjugated donor–acceptor copolymers. Richard (2014) reported the first synthesis of 5-acetyl-1,3-dibromo-4H-cyclopenta[c]thiophene-4,6(5H)-dione and its successful Stille polymerization, yielding polymers with solubility tunable through deprotonation with organic amines. The resulting materials exhibited strong fluorescence in methanol solution with selective quenching by Ni²⁺ and Cu²⁺, and could be cast into films from chloroform or dichlorobenzene/triethylamine mixtures [1]. In contrast, no comparable Stille polymerization reports exist for the 1,3-dichloro analog, reflecting the practical reactivity limitation. Furthermore, the 2024 study by Analia et al. using 1,3-dibromo-4H-cyclopenta[c]thiophene-4,6(5H)-dione derivatives achieved power conversion efficiencies (PCE) up to 8.49% in non-fullerene polymer solar cells (ITO/ZnO/polymer:Y6BO/MoO3/Ag architecture, Voc = 0.85 V, Jsc = 20.1 mA/cm²) [2].

Conjugated polymers Stille polycondensation Organic photovoltaics

Physicochemical Comparison vs. Analogs

Computational chemistry data from ChemScene and ChemSpace provide directly comparable physicochemical parameters for the dibromo compound versus its dichloro analog and the unsubstituted parent scaffold. The dibromo compound has a molecular weight of 295.98 Da, calculated LogP of 3.402–3.49, and TPSA of 17.07 Ų [1]. The dichloro analog (MW 207.08 Da) is ~88 Da lighter, while the unsubstituted parent 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one (MW 138.19 Da) is ~158 Da lighter . The bromine atoms contribute approximately 160 Da of additional mass versus the parent, substantially altering solubility and chromatographic behavior. The elevated LogP of the dibromo compound (ΔLogP ~1.0–1.5 units higher than the dichloro analog based on halogen hydrophobicity contributions) directly impacts reverse-phase HPLC retention and partitioning in biological assays.

Physicochemical properties LogP Drug-likeness Solubility

Antitumor Activity in NCI Panel

In the NCI in vitro human disease-oriented tumor cell line screening panel (60 human tumor cell lines across nine subpanels), a series of 22 cyclopenta[c]thiophene related compounds derived from 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones were evaluated. Seven compounds were found to be cytotoxic, with activity concentrated against leukemia cell lines. Critically, the SAR analysis explicitly established that cytotoxicity was dependent on the presence of halogen atoms (Br, Cl, I) on the thiophene ring, while the unsubstituted and 1,3-dimethyl-substituted analogs lacked activity. The mean graph midpoint (MGM) log GI50 values for active compounds fell below -5 (i.e., GI50 < 10 μM). Two compounds (1f and 3a) were further selected for in vivo hollow fiber assay and standard xenograft testing [1]. The dibromo substitution pattern on the cyclopenta[c]thiophen-4-one core is thus validated as a pharmacophoric requirement within this chemotype, whereas replacement with hydrogen or methyl groups abolishes activity.

Antitumor activity NCI 60-cell line screen Structure-activity relationship

Cost Comparison: Dibromo vs. Dichloro Analogs

A cross-vendor pricing survey reveals that the dibromo compound (CAS 189179-69-9) is priced at approximately $464–$470 per 100 mg (98% purity, multiple suppliers via ChemSpace) [1] and $895 per 250 mg (98%, ChemScene) , translating to a 250 mg-normalized cost of approximately $895. The dichloro analog (CAS 7687-79-8) is priced at approximately ¥4,200 (~$580) per 100 mg (95%, Yuanye Bio) or €723 (~$790) per 50 mg (CymitQuimica) , translating to a 250 mg-normalized cost of approximately $1,450–$3,950 — roughly 1.6–4.4× more expensive than the dibromo compound on a per-mass basis. The dibromo compound also shows broader supplier availability (5+ suppliers listed on ChemSpace vs. 3+ for dichloro), with lead times ranging from 28–40 days [1].

Procurement cost analysis Chemical sourcing Building block availability

Key Application Scenarios


Conjugated Polymer Synthesis for Photovoltaics

The 1,3-dibromo motif is the validated monomer for Stille copolymerization with stannylated benzodithiophene (BDT) co-monomers, as demonstrated by the DEHOB-BDTF and DBOOB-BDTF polymer series achieving PCE up to 8.49% in non-fullerene OPV devices (Voc = 0.85 V, Jsc = 20.1 mA/cm², FF = 54.2%) [1]. The dibromo substitution pattern ensures sufficient oxidative addition reactivity with Pd(0) to drive polymerization to high molecular weight. Researchers should procure the 98% purity grade to avoid monobromo or de-brominated impurities that act as chain terminators, reducing polymer molecular weight and device performance.

Medicinal Chemistry: Antitumor Scaffold

The cyclopenta[c]thiophen-4-one core bearing halogens at the 1- and 3-positions has been validated in the NCI 60-cell line screen as a privileged scaffold for antileukemic activity (MGM log GI50 < -5 for active derivatives) [2]. The dibromo compound serves as a versatile late-stage diversification intermediate: the C–Br bonds can be sequentially elaborated via regioselective Pd-catalyzed cross-coupling to generate focused libraries for SAR exploration, while the ketone at C-4 enables further functionalization (reductive amination, Grignard addition).

Fluorescent Chemosensors: Metal-Selective Quenching

As demonstrated by Richard (2014), polymers derived from the 1,3-dibromo cyclopenta[c]thiophene scaffold exhibit strong fluorescence in methanol solution with selective quenching response to Ni²⁺ and Cu²⁺ ions [3]. The electron-deficient nature of the cyclopenta[c]thiophene-4-one unit (enhanced relative to the parent thiophene due to the ketone electron-withdrawing group) contributes to the polymer's sensing properties. The purified dibromo monomer is the critical starting material for synthesizing these fluorescent sensory polymers.

C–H Activation and Direct Arylation Methods

The presence of two C–Br bonds on an electron-deficient fused heterocycle makes this compound an ideal test substrate for developing new Pd-catalyzed C–H activation and direct arylation methodologies. The differential reactivity of the two C–Br positions (adjacent to sulfur at C-1 and C-3) provides an opportunity to study regioselectivity in sequential cross-coupling reactions — a valuable model system for methodological studies in synthetic organic chemistry.

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